molecular formula C19H22N2O4 B12480065 2-{[(3-methoxyphenyl)carbonyl]amino}-N-(3-methoxypropyl)benzamide

2-{[(3-methoxyphenyl)carbonyl]amino}-N-(3-methoxypropyl)benzamide

Cat. No.: B12480065
M. Wt: 342.4 g/mol
InChI Key: TXOLJBXWOJVQKB-UHFFFAOYSA-N
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Description

2-(3-Methoxybenzamido)-N-(3-methoxypropyl)benzamide is an organic compound with a complex structure that includes two benzamide groups substituted with methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxybenzamido)-N-(3-methoxypropyl)benzamide typically involves the reaction of 3-methoxybenzoic acid with appropriate amines under specific conditions. The process may include steps such as esterification, amidation, and purification through recrystallization or chromatography. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in reactors with controlled environments. The use of automated systems for monitoring and controlling reaction parameters ensures consistency and efficiency. Industrial methods may also include advanced purification techniques such as high-performance liquid chromatography (HPLC) to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxybenzamido)-N-(3-methoxypropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The amide groups can be reduced to amines under specific conditions.

    Substitution: The benzene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methoxybenzoic acid derivatives, while reduction may produce methoxybenzylamines.

Scientific Research Applications

2-(3-Methoxybenzamido)-N-(3-methoxypropyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development for treating specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-methoxybenzamido)-N-(3-methoxypropyl)benzamide involves its interaction with specific molecular targets and pathways. The methoxy and amide groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxybenzamide: A simpler analog with one benzamide group.

    3-Methoxybenzoic acid: A related compound with a carboxylic acid group instead of an amide.

    N-(3-Methoxypropyl)benzamide: A similar compound with a different substitution pattern.

Uniqueness

2-(3-Methoxybenzamido)-N-(3-methoxypropyl)benzamide is unique due to its dual benzamide structure with methoxy substitutions, which imparts specific chemical and biological properties

Properties

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

2-[(3-methoxybenzoyl)amino]-N-(3-methoxypropyl)benzamide

InChI

InChI=1S/C19H22N2O4/c1-24-12-6-11-20-19(23)16-9-3-4-10-17(16)21-18(22)14-7-5-8-15(13-14)25-2/h3-5,7-10,13H,6,11-12H2,1-2H3,(H,20,23)(H,21,22)

InChI Key

TXOLJBXWOJVQKB-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

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